NCI126224

TLR4 signaling nitric oxide inhibition SAR comparison

Inconsistent TLR4 inhibition data from non-selective probes delays inflammatory disease research. NCI126224 provides a validated, selective TLR4 inhibitor with well-characterized SAR. • Selective TLR4 inhibition: IC50 0.31 μM for LPS-induced NO; >322-fold more potent than inactive analog (IC50 >100 μM). • Validated selectivity: minimal cross-reactivity against TLR7/8, TLR1/2, or TLR3 pathways. • Reliable reference standard: 19.4-fold more potent than curcumin (IC50 6 μM) for NO inhibition assays.

Molecular Formula C12H11NO6
Molecular Weight 265.22 g/mol
CAS No. 65974-52-9
Cat. No. B1663136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCI126224
CAS65974-52-9
SynonymsNCI-126224;  2-(2-Nitro-benzylidene)-malonic acid dimethyl ester
Molecular FormulaC12H11NO6
Molecular Weight265.22 g/mol
Structural Identifiers
SMILESCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C12H11NO6/c1-18-11(14)9(12(15)19-2)7-8-5-3-4-6-10(8)13(16)17/h3-7H,1-2H3
InChIKeyLKLMASCOTOBEMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NCI126224 (CAS 65974-52-9) Technical Baseline: Arylidene Malonate TLR4 Antagonist for Inflammatory Research


NCI126224 (dimethyl 2-(2-nitrobenzylidene)malonate) is a small-molecule Toll-like receptor 4 (TLR4) signaling inhibitor belonging to the arylidene malonate chemical class [1]. Identified through cell-based screening of the NCI Diversity Set II library, this compound suppresses lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators including NF-κB, TNF-α, IL-1β, and nitric oxide (NO) in the nanomolar to low micromolar range [2]. The compound features a 2-nitrophenyl moiety conjugated via a methylidene bridge to a dimethyl malonate core, with the α,β-unsaturated ester system serving as a putative Michael acceptor essential for its TLR4 inhibitory activity [3].

TLR4 pathway modulation in inflammatory cell models
Arylidene malonate chemotype identified from NCI Diversity Set II screen
Covalent inhibitor candidate; reported α,β-unsaturated Michael acceptor pharmacophore

NCI126224 (CAS 65974-52-9) Procurement Risk: Why Generic Substitution of Arylidene Malonate Analogs Is Not Scientifically Supported


Substituting NCI126224 with structurally similar arylidene malonate derivatives is not supported by the quantitative structure-activity relationship (SAR) data. The position and electronic character of the phenyl substituent critically dictate inhibitory potency: ortho-substituted analogs with strong electron-withdrawing groups demonstrate substantially higher activity than meta- or para-substituted counterparts [1]. Specifically, the 2-nitro moiety in NCI126224 confers a potency advantage of >2.6-fold over unsubstituted analog 2 (IC₅₀ = 0.82 μM) and >6.8-fold over meta-nitro analog 14 (IC₅₀ = 2.13 μM) in the LPS-induced NO inhibition assay [2]. Furthermore, reduction of the α,β-unsaturated bond (compound 22) results in complete loss of inhibitory activity (IC₅₀ >100 μM), confirming that the Michael acceptor pharmacophore is essential for TLR4 signaling suppression [3].

Positional isomer sensitivity
Ortho-nitro substitution may provide higher TLR4 inhibition than meta- or para-substituted analogs; potency may not transfer across positional isomers.
Michael acceptor dependence
Saturation of the α,β-unsaturated bond may abolish TLR4 inhibitory function; saturated analogs lost activity in comparator assays.
TLR selectivity profile
Arylidene malonate derivatives may exhibit different TLR selectivity; non-TLR4-selective compounds could confound pathway-specific experiments.

NCI126224 (CAS 65974-52-9) Quantitative Differentiation Guide: Head-to-Head Evidence vs. Arylidene Malonate Analogs


NCI126224 vs. Arylidene Malonate Analog 2 (Unsubstituted Phenyl): 2.6-Fold Superior Potency in LPS-Induced NO Inhibition

NCI126224 (compound 1) demonstrates 2.6-fold greater potency than the unsubstituted phenyl analog (compound 2) in inhibiting LPS-induced nitric oxide production. The presence of the ortho-nitro electron-withdrawing group is essential for enhanced activity [1].

vs. Unsubstituted Analog 2
Head-to-head
2.6-fold reported IC₅₀ difference (0.31 vs 0.82 μM)
Ortho-nitro substitution may support higher TLR4 inhibition compared to unsubstituted analog
RAW 264.7 macrophage NO assay (Griess)
TLR4 signaling nitric oxide inhibition SAR comparison

NCI126224 vs. Arylidene Malonate Analog 14 (Meta-Nitro): 6.9-Fold Superior Potency Demonstrates Positional Isomer Criticality

The ortho-nitro substitution pattern of NCI126224 yields 6.9-fold greater inhibitory potency compared to the meta-nitro positional isomer (compound 14). This positional effect is consistent across the SAR series, with ortho-substituted analogs consistently outperforming their meta-substituted counterparts [1][2].

vs. Meta-Nitro Analog 14
Head-to-head
6.9-fold reported IC₅₀ difference (0.31 vs 2.13 μM)
Ortho vs meta substitution may significantly influence TLR4 inhibition; supports positional SAR
Consistent with ortho-substitution trend in the series
TLR4 antagonist positional isomer structure-activity relationship

NCI126224 vs. Saturated Analog 22: >322-Fold Differential Confirms α,β-Unsaturated Michael Acceptor Requirement

Reduction of the α,β-unsaturated double bond in NCI126224 to yield the fully saturated analog (compound 22) abolishes TLR4 inhibitory activity. This >322-fold potency differential establishes the Michael acceptor system as an essential pharmacophore element, consistent with the proposed covalent mechanism of action [1].

vs. Saturated Analog 22
Head-to-head
>322-fold reported IC₅₀ difference (0.31 vs >100 μM)
Michael acceptor system critical; reduction abolishes TLR4 inhibitory function
Confirms α,β-unsaturated pharmacophore requirement
Michael acceptor covalent inhibitor pharmacophore validation

NCI126224 vs. TLR7/8 Agonist R-848 and TLR1/2 Agonist Pam3CSK4: TLR4-Selective Inhibition Profile

NCI126224 demonstrates selectivity for TLR4-mediated signaling over other TLR pathways. The compound potently inhibits LPS-induced NO production (TLR4 agonist; IC₅₀ = 0.31 μM) while exhibiting markedly weaker effects against TLR7/8 agonist R-848, TLR1/2 agonist Pam3CSK4, and TLR3 agonist poly(I:C) . This selectivity profile distinguishes NCI126224 from pan-TLR inhibitors and supports pathway-specific experimental designs.

TLR Selectivity Assessment
Data to verify
TLR4-selective; weaker inhibition of TLR7/8, TLR1/2, TLR3 pathways
May enable TLR4 pathway-specific research without confounding pan-TLR effects
Quantitative IC₅₀ for non-TLR4 agonists not reported
TLR selectivity off-target profiling innate immunity

NCI126224 vs. Curcumin: 19.4-Fold Superior Potency in LPS-Induced NO Inhibition

NCI126224 exhibits 19.4-fold greater potency than curcumin, a widely used reference anti-inflammatory natural product, in inhibiting LPS-induced NO production. While curcumin is frequently employed as a positive control in inflammation research, NCI126224 provides substantially enhanced potency for applications requiring robust TLR4 pathway suppression [1].

vs. Curcumin Benchmark
Head-to-head
19.4-fold reported IC₅₀ difference (0.31 vs 6 μM)
Reported higher potency than curcumin in LPS-induced NO assay
Curcumin literature IC₅₀ = 6 μM; may serve as comparator reference
anti-inflammatory benchmark potency comparison TLR4 inhibition

NCI126224 NF-κB and Cytokine Inhibition Profile: IL-1β Suppression with IC₅₀ = 0.42 μM Represents Most Potent Measured Effect

NCI126224 suppresses multiple LPS-induced inflammatory mediators downstream of TLR4 activation with distinct potency rankings: IL-1β production (IC₅₀ = 0.42 μM) is inhibited most potently, followed by TNF-α (IC₅₀ = 1.54 μM), NO (IC₅₀ = 0.31 μM measured in parallel assays), and NF-κB activation (IC₅₀ = 5.92 μM) [1][2][3]. The inactive analog 22 showed no inhibition of NF-κB at concentrations up to 10 μM, confirming target-specific activity [4].

Inflammatory Mediator Inhibition
Head-to-head
IL-1β IC₅₀ 0.42 μM; TNF-α 1.54 μM; NF-κB 5.92 μM; NO 0.31 μM
Differential inhibition across downstream mediators; may guide working concentration selection
Inactive analog 22 showed no NF-κB inhibition >10 μM
NF-κB inhibition IL-1β suppression TNF-α inhibition

NCI126224 (CAS 65974-52-9) Validated Research Applications: Evidence-Based Experimental Scenarios


TLR4-Specific Pathway Dissection in Macrophage Innate Immunity Studies

NCI126224 is validated for selective inhibition of TLR4-mediated signaling without significant cross-reactivity against TLR7/8, TLR1/2, or TLR3 pathways . Use at concentrations of 0.3-1.0 μM achieves near-maximal NO suppression while maintaining TLR4 selectivity. Include TLR4-specific agonist LPS as positive control and TLR7/8 agonist R-848 or TLR1/2 agonist Pam3CSK4 as negative selectivity controls to confirm pathway specificity. This application is directly supported by the TLR selectivity panel data establishing that NCI126224 exhibits weaker effects against non-TLR4 agonists [1].

IL-1β Suppression Studies with 0.42 μM IC₅₀ Potency Benchmark

For experiments focused on IL-1β-mediated inflammation or inflammasome-related pathways, NCI126224 provides the most potent inhibition among its measured endpoints (IC₅₀ = 0.42 μM) . Recommended working concentration range: 0.1-2.0 μM for dose-response characterization. Use LPS-stimulated RAW 264.7 macrophages with IL-1β ELISA readout, referencing the original validation conditions [1]. Note that NF-κB inhibition requires higher concentrations (IC₅₀ = 5.92 μM), enabling concentration-dependent discrimination between upstream NF-κB activation and downstream cytokine production [2].

Positive Control Benchmarking Against Curcumin for TLR4 Inhibitor Screening Assays

NCI126224 serves as a 19.4-fold more potent positive control than curcumin (IC₅₀ = 0.31 μM vs. 6 μM) for validating LPS-induced NO inhibition assays in RAW 264.7 macrophages . The compound's well-characterized SAR and consistent batch-to-batch activity profile make it suitable as a reference standard when screening novel arylidene malonate derivatives or other TLR4 inhibitor chemotypes. Include compound 22 (inactive reduced analog; IC₅₀ >100 μM) as negative control to confirm assay specificity for the Michael acceptor pharmacophore [1].

Michael Acceptor Pharmacophore Validation in Covalent TLR4 Inhibitor Research

The >322-fold activity differential between NCI126224 (IC₅₀ = 0.31 μM) and its saturated analog compound 22 (IC₅₀ >100 μM) provides a robust system for studying the role of the α,β-unsaturated Michael acceptor in covalent TLR4 inhibition . This application is particularly relevant given that TAK-242, a structurally distinct TLR4 inhibitor, also operates via a covalent Michael addition mechanism targeting Cys747 in TLR4 [1]. Researchers investigating covalent TLR4 antagonism can use the NCI126224/22 pair to validate assay sensitivity to the Michael acceptor pharmacophore and to probe structure-activity relationships around the electrophilic center [2].

Application
Selection Property
Validation Focus
Macrophage TLR4 pathway dissection
TLR4-selective antagonist; reported selectivity over TLR7/8, TLR1/2, TLR3 pathways
Confirm pathway specificity with LPS, R-848, Pam3CSK4 controls in NO/cytokine assays
IL-1β pathway research
Reported higher potency for IL-1β inhibition compared to TNF-α and NF-κB
IL-1β ELISA in LPS-stimulated macrophages; concentration-response profiling
TLR4 inhibitor screening reference
Reported higher potency relative to curcumin in macrophage NO assay
Assay calibration with curcumin reference and inactive analog 22 as negative control
Covalent TLR4 inhibitor pharmacophore studies
Activity dependent on α,β-unsaturated Michael acceptor; saturated analog inactive
Use NCI126224/22 pair to validate assay sensitivity to Michael acceptor pharmacophore

Technical Documentation Hub

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